N-alpha-Acetyl-L-norleucine succinimidyl ester (Ac-L-Nle-OSu)
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Overview
Description
N-alpha-Acetyl-L-norleucine succinimidyl ester is a chemical compound known for its utility in peptide synthesis. It is often used as a reagent for the modification of amino acids and peptides, facilitating the formation of peptide bonds. This compound is characterized by its molecular formula C12H18N2O5 and a molecular weight of 270.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-alpha-Acetyl-L-norleucine succinimidyl ester typically involves the reaction of N-alpha-Acetyl-L-norleucine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of N-alpha-Acetyl-L-norleucine succinimidyl ester follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-alpha-Acetyl-L-norleucine succinimidyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution. It can react with nucleophiles such as amines to form amide bonds, which is a crucial step in peptide synthesis .
Common Reagents and Conditions
Reagents: N-hydroxysuccinimide, dicyclohexylcarbodiimide, amines
Conditions: Organic solvents (e.g., dichloromethane), room temperature, inert atmosphere
Major Products
The major products formed from the reactions involving N-alpha-Acetyl-L-norleucine succinimidyl ester are typically peptides or modified amino acids, depending on the nucleophile used in the reaction .
Scientific Research Applications
N-alpha-Acetyl-L-norleucine succinimidyl ester is widely used in scientific research, particularly in the fields of chemistry and biology. Its primary application is in peptide synthesis, where it serves as a coupling reagent to facilitate the formation of peptide bonds. This compound is also used in the modification of proteins and peptides for various biochemical studies .
In medicine, N-alpha-Acetyl-L-norleucine succinimidyl ester is utilized in the development of peptide-based drugs and therapeutic agents. Its ability to modify peptides makes it valuable in the design of drugs with improved stability and efficacy .
Mechanism of Action
The mechanism of action of N-alpha-Acetyl-L-norleucine succinimidyl ester involves the activation of the carboxyl group of N-alpha-Acetyl-L-norleucine, making it more reactive towards nucleophiles. This activation is achieved through the formation of an ester bond with N-hydroxysuccinimide. The activated ester can then react with nucleophiles such as amines to form amide bonds, facilitating peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-alpha-Acetyl-L-leucine succinimidyl ester
- N-alpha-Acetyl-L-phenylalanine succinimidyl ester
- N-alpha-Acetyl-L-valine succinimidyl ester
Uniqueness
N-alpha-Acetyl-L-norleucine succinimidyl ester is unique due to its specific structure, which provides distinct reactivity and selectivity in peptide synthesis. Compared to similar compounds, it offers advantages in terms of yield and purity of the synthesized peptides .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamidohexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-3-4-5-9(13-8(2)15)12(18)19-14-10(16)6-7-11(14)17/h9H,3-7H2,1-2H3,(H,13,15)/t9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NATYVWYKUUOONO-VIFPVBQESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)ON1C(=O)CCC1=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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